3-Amino-5-cyclopropylthiophene-2-carboxylic acid
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Overview
Description
3-Amino-5-cyclopropylthiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an amino group at the 3-position, a cyclopropyl group at the 5-position, and a carboxylic acid group at the 2-position. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-cyclopropylthiophene-2-carboxylic acid can be achieved through various synthetic routes. Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using readily available starting materials and optimized reaction conditions to ensure high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-cyclopropylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-Amino-5-cyclopropylthiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-Amino-5-cyclopropylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group and carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the amino and cyclopropyl groups, resulting in different chemical and biological properties.
Thiophene-3-carboxylic acid: Similar to thiophene-2-carboxylic acid but with the carboxylic acid group at the 3-position.
2-Aminothiophene derivatives: These compounds have an amino group at the 2-position and exhibit different reactivity and biological activities.
Uniqueness
3-Amino-5-cyclopropylthiophene-2-carboxylic acid is unique due to the presence of both an amino group and a cyclopropyl group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9NO2S |
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Molecular Weight |
183.23 g/mol |
IUPAC Name |
3-amino-5-cyclopropylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO2S/c9-5-3-6(4-1-2-4)12-7(5)8(10)11/h3-4H,1-2,9H2,(H,10,11) |
InChI Key |
PBDXEENNPWRVBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(S2)C(=O)O)N |
Origin of Product |
United States |
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